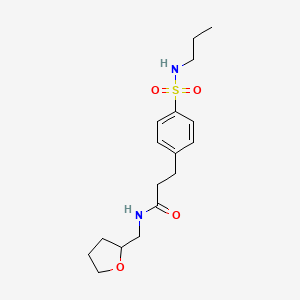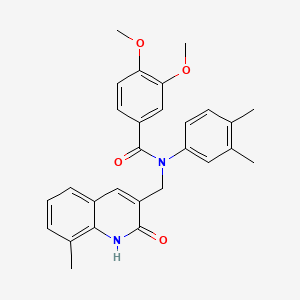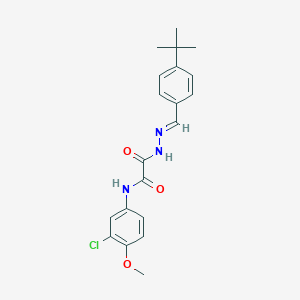
N'-benzyl-N-(3-chloro-4-methoxyphenyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-N-(3-chloro-4-methoxyphenyl)ethanediamide, also known as BML-190, is a synthetic compound with potential anti-inflammatory properties. It belongs to the class of benzamides and has been extensively studied for its potential use in treating various inflammatory conditions.
Wirkmechanismus
N'-benzyl-N-(3-chloro-4-methoxyphenyl)ethanediamide exerts its anti-inflammatory effects by inhibiting the activity of the EP2 receptor. This receptor is involved in the production of pro-inflammatory cytokines and chemokines, which are responsible for the inflammatory response. By inhibiting the activity of this receptor, N'-benzyl-N-(3-chloro-4-methoxyphenyl)ethanediamide reduces the production of these inflammatory mediators, leading to a decrease in inflammation.
Biochemical and Physiological Effects:
N'-benzyl-N-(3-chloro-4-methoxyphenyl)ethanediamide has been shown to have potent anti-inflammatory effects in various animal models of inflammation. It has been shown to reduce inflammation in models of arthritis, colitis, and asthma. Additionally, N'-benzyl-N-(3-chloro-4-methoxyphenyl)ethanediamide has been shown to have analgesic effects in models of pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N'-benzyl-N-(3-chloro-4-methoxyphenyl)ethanediamide in lab experiments is its potent anti-inflammatory effects. This makes it a useful tool for studying the mechanisms of inflammation and for testing potential anti-inflammatory drugs. However, one limitation of using N'-benzyl-N-(3-chloro-4-methoxyphenyl)ethanediamide is its potential toxicity. It has been shown to have cytotoxic effects in some cell types, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on N'-benzyl-N-(3-chloro-4-methoxyphenyl)ethanediamide. One area of research could be the development of more potent and selective EP2 receptor inhibitors. Another area of research could be the investigation of the potential use of N'-benzyl-N-(3-chloro-4-methoxyphenyl)ethanediamide in the treatment of various inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies could be conducted to investigate the potential toxicity of N'-benzyl-N-(3-chloro-4-methoxyphenyl)ethanediamide and to determine the optimal dosage for use in lab experiments.
Synthesemethoden
The synthesis of N'-benzyl-N-(3-chloro-4-methoxyphenyl)ethanediamide involves the reaction of 3-chloro-4-methoxybenzaldehyde with benzylamine in the presence of acetic acid and sodium triacetoxyborohydride. The resulting intermediate is then reacted with ethylenediamine to yield the final product. The purity of the compound is confirmed using various analytical techniques, such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Wissenschaftliche Forschungsanwendungen
N'-benzyl-N-(3-chloro-4-methoxyphenyl)ethanediamide has been extensively studied for its potential anti-inflammatory properties. It has been shown to inhibit the activity of the prostaglandin E2 receptor EP2, which is involved in the inflammatory response. This inhibition leads to a reduction in the production of pro-inflammatory cytokines and chemokines, resulting in a decrease in inflammation.
Eigenschaften
IUPAC Name |
N'-[(E)-(4-tert-butylphenyl)methylideneamino]-N-(3-chloro-4-methoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3/c1-20(2,3)14-7-5-13(6-8-14)12-22-24-19(26)18(25)23-15-9-10-17(27-4)16(21)11-15/h5-12H,1-4H3,(H,23,25)(H,24,26)/b22-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRAYOMTCDSOSW-WSDLNYQXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=NNC(=O)C(=O)NC2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=N/NC(=O)C(=O)NC2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2E)-2-(4-tert-butylbenzylidene)hydrazinyl]-N-(3-chloro-4-methoxyphenyl)-2-oxoacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



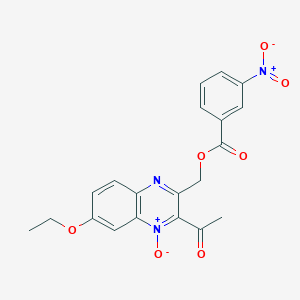

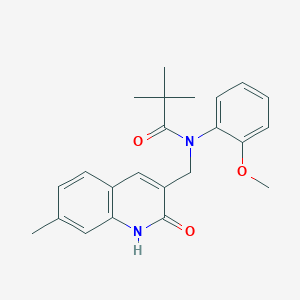
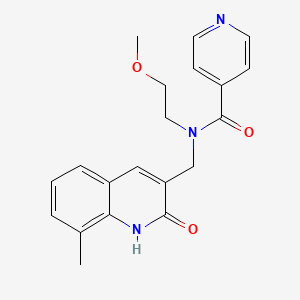

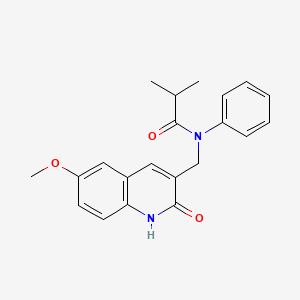



![2-fluoro-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711982.png)
